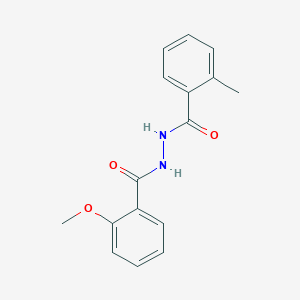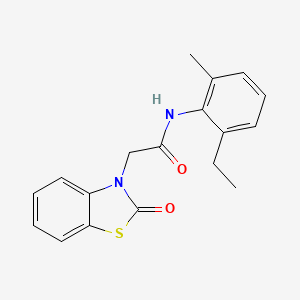
3-(3-chlorophenyl)-N-(4-fluoro-3-nitrophenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-chlorophenyl)-N-(4-fluoro-3-nitrophenyl)acrylamide, also known as CF3, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 3-(3-chlorophenyl)-N-(4-fluoro-3-nitrophenyl)acrylamide is not fully understood, but it is believed to interact with proteins and enzymes in cells, leading to changes in their function and activity. 3-(3-chlorophenyl)-N-(4-fluoro-3-nitrophenyl)acrylamide has been shown to inhibit the activity of certain enzymes, including proteases and kinases, which are involved in various cellular processes.
Biochemical and Physiological Effects:
3-(3-chlorophenyl)-N-(4-fluoro-3-nitrophenyl)acrylamide has been shown to have various biochemical and physiological effects, including inhibiting the growth and proliferation of cancer cells, inducing apoptosis (programmed cell death), and reducing inflammation. 3-(3-chlorophenyl)-N-(4-fluoro-3-nitrophenyl)acrylamide has also been shown to have antioxidant properties and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(3-chlorophenyl)-N-(4-fluoro-3-nitrophenyl)acrylamide has several advantages for use in lab experiments, including its fluorescent properties, which allow for easy detection and visualization, and its potential as a versatile building block for designing new materials. However, 3-(3-chlorophenyl)-N-(4-fluoro-3-nitrophenyl)acrylamide also has limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential applications.
Direcciones Futuras
There are several future directions for research on 3-(3-chlorophenyl)-N-(4-fluoro-3-nitrophenyl)acrylamide, including further studies on its potential use as an anticancer agent, its role in protein aggregation and neurodegenerative diseases, and its potential as a building block for designing new materials with unique properties. Additionally, further studies are needed to fully understand the mechanism of action of 3-(3-chlorophenyl)-N-(4-fluoro-3-nitrophenyl)acrylamide and its potential toxicity.
Métodos De Síntesis
3-(3-chlorophenyl)-N-(4-fluoro-3-nitrophenyl)acrylamide can be synthesized using a variety of methods, including the reaction of 3-chlorobenzaldehyde with 4-fluoro-3-nitrobenzene in the presence of acetic anhydride and catalytic amounts of p-toluenesulfonic acid. Another method involves the reaction of 3-chlorobenzaldehyde with 4-fluoro-3-nitroaniline in the presence of triethylamine and catalytic amounts of p-toluenesulfonic acid.
Aplicaciones Científicas De Investigación
3-(3-chlorophenyl)-N-(4-fluoro-3-nitrophenyl)acrylamide has been used in various scientific research applications, including as a fluorescent probe for detecting protein aggregation and as a potential anticancer agent. 3-(3-chlorophenyl)-N-(4-fluoro-3-nitrophenyl)acrylamide has also been studied for its potential use in organic solar cells and as a building block for designing new materials with unique properties.
Propiedades
IUPAC Name |
(E)-3-(3-chlorophenyl)-N-(4-fluoro-3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN2O3/c16-11-3-1-2-10(8-11)4-7-15(20)18-12-5-6-13(17)14(9-12)19(21)22/h1-9H,(H,18,20)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBRXTZOCAOLDAE-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=CC(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C=C/C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3-chlorophenyl)-N-(4-fluoro-3-nitrophenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[(2-chloro-6-fluorobenzyl)thio]-N-cyclopentylacetamide](/img/structure/B5852900.png)





![N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B5852939.png)

